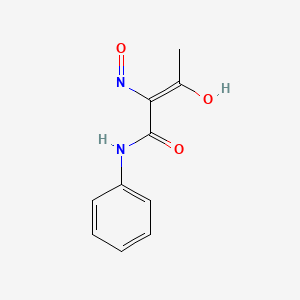

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Descripción

Propiedades

IUPAC Name |

(E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFHMLPFAZHEW-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC=CC=C1)\N=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423378, DTXSID101246305 | |

| Record name | 2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2352-40-1, 127745-40-8 | |

| Record name | 2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Overview

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, also referred to as a derivative of hydroxyimino compounds, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that include a hydroxyimino group and a phenylbutanamide framework, which may contribute to its diverse biological effects.

- Molecular Formula : C12H13N3O2

- Molecular Weight : 233.25 g/mol

- Structural Features : The compound contains a hydroxyimino functional group, which is known for its reactivity and ability to form various derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyimino group may facilitate the formation of reactive intermediates that can inhibit enzymes involved in various metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain proteases or kinases, modulating signaling pathways associated with cell proliferation and apoptosis.

- Antioxidant Activity : Hydroxyimino compounds are often evaluated for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

Antimicrobial Properties

Research has indicated that derivatives of hydroxyimino compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed potent inhibition against various bacterial strains, suggesting that this compound could have comparable effects.

Anticancer Activity

Investigations into the anticancer potential of hydroxyimino derivatives reveal promising results. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.

Case Studies

- Antimicrobial Activity : A series of studies evaluated the antimicrobial efficacy of related hydroxyimino compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing their potential as antimicrobial agents.

- Anticancer Effects : In a notable study involving human cancer cell lines, this compound was tested for cytotoxicity. The compound exhibited IC50 values below 10 µM in several cell lines, indicating strong anticancer properties.

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

The compound's unique structural features contribute to its notable biological activities:

1. Enzyme Inhibition

- The hydroxyimino group enables the compound to interact with various enzymes, potentially acting as an inhibitor for proteases and kinases. This interaction may modulate critical signaling pathways associated with cell proliferation and apoptosis.

2. Antioxidant Activity

- Hydroxyimino compounds are often evaluated for their ability to scavenge free radicals, providing protective effects against oxidative stress. This antioxidant property is crucial in preventing cellular damage and maintaining overall cellular health.

3. Antimicrobial Properties

- Research indicates that derivatives of hydroxyimino compounds exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit various bacterial strains, suggesting that (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide may possess comparable effects.

4. Anticancer Activity

- Investigations into the anticancer potential of hydroxyimino derivatives reveal promising results. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. Notably, some studies reported IC50 values below 10 µM in several cancer cell lines, indicating strong anticancer properties .

Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of related hydroxyimino compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing their potential as effective antimicrobial agents.

Anticancer Effects

In a significant study involving human cancer cell lines, this compound was tested for cytotoxicity. The compound exhibited strong anticancer properties with IC50 values indicating effective inhibition of cancer cell growth across multiple lines.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of proteases and kinases affecting cell signaling pathways |

| Antioxidant Activity | Scavenges free radicals, offering protection against oxidative stress |

| Antimicrobial Properties | Significant activity against various bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cells; effective at low concentrations (IC50 < 10 µM) |

Comparación Con Compuestos Similares

Physicochemical Properties :

- Hydrogen bonding: Two hydrogen bond donors (amide NH and hydroxyl OH) and four acceptors (amide O, ketone O, hydroxyimino O/N) enable strong intermolecular interactions .

- Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to its amide and hydroxy groups .

- Calculated properties : XLogP3 = 2 (moderate lipophilicity), topological polar surface area = 78.8 Ų (high polarity) .

Comparison with Similar Compounds

To contextualize the unique properties of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

Reactivity Highlights :

- The hydroxyimino group in the target compound facilitates tautomerism (keto-enol equilibrium), enabling diverse reactivity compared to analogs lacking this group (e.g., 3-oxo-2-phenylbutanamide) .

- Chlorophenyl derivatives exhibit increased electrophilicity due to the electron-withdrawing Cl atom, enhancing their utility in substitution reactions .

Crystallographic and Supramolecular Features

Métodos De Preparación

General Synthetic Strategy

The synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide typically involves the nitrosation of 3-oxo-N-phenylbutanamide or related precursors. The key step is the selective conversion of the ketone moiety at position 2 into the hydroxyimino group, preserving the amide functionality and the phenyl substituent.

- Starting Material: 3-oxo-N-phenylbutanamide or its analogs.

- Key Reagent: Hydroxylamine or nitrosating agents such as sodium nitrite (NaNO₂) under acidic conditions.

- Reaction Conditions: Low temperatures (often 0°C) to prevent side reactions and control selectivity.

- Solvents: Commonly used solvents include ethanol, methanol, or aqueous acidic media.

Nitrosation of 3-oxo-N-phenylbutanamide

The most direct and widely reported method for preparing this compound is the nitrosation of the corresponding 3-oxo-N-phenylbutanamide using sodium nitrite in acetic acid at low temperature.

- Mechanism: The ketone carbonyl group is converted into an oxime via reaction with hydroxylamine generated in situ from sodium nitrite and acid.

- Temperature Control: Maintaining 0°C is critical to avoid over-oxidation or side reactions.

- Reaction Time: Typically 1–2 hours to ensure complete conversion.

This method yields the (2Z)-hydroxyimino isomer predominantly due to the thermodynamic stability of the Z-configuration in the oxime.

Oxidative Methods Using Hypervalent Iodine Reagents

Recent studies have demonstrated the use of hypervalent iodine reagents such as diacetoxyiodobenzene (PhI(OAc)₂) in the presence of Lewis acids (e.g., ZnCl₂) to facilitate oxidation and halogenation reactions on 3-oxo-N-phenylbutanamide derivatives, which can be adapted for hydroxyimino compound synthesis.

- Reaction Optimization: Experiments showed that using 1.3 equivalents of PhI(OAc)₂ and 1.5 equivalents of ZnCl₂ in dioxane at room temperature for 1 hour gave optimal results.

- Lewis Acid Role: ZnCl₂ or FeCl₃ catalyzes the reaction, increasing yield and selectivity.

- Solvent Effects: Dioxane and DMF were found to be practical solvents.

- Note: Without Lewis acids or PhI(OAc)₂, no product formation was observed.

This oxidative approach can be tailored to generate hydroxyimino derivatives by controlling reagent stoichiometry and reaction conditions.

Alternative Synthetic Routes

Other synthetic routes involve multi-step processes starting from cyanoacetate derivatives or amides with subsequent hydrolysis and nitrosation steps:

- Example: Reaction of ethyl cyanoacetate with aniline derivatives followed by hydrolysis and treatment with hydroxylamine can yield hydroxyimino amides.

- Industrial Scale: Large-scale synthesis may involve batch reactions with catalysts to improve yield and purity, followed by purification via recrystallization or chromatography.

Reaction Condition Optimization and Yields

| Parameter | Optimal Condition | Outcome/Notes |

|---|---|---|

| Temperature | 0°C for nitrosation | Prevents side reactions |

| Reagent Stoichiometry | 1.3 equiv PhI(OAc)₂, 1.5 equiv ZnCl₂ | Maximizes yield in oxidative method |

| Solvent | Dioxane or DMF | Good solubility and reaction rates |

| Reaction Time | 1 hour (oxidative), 1-2 hours (nitrosation) | Sufficient for completion |

| Purification | Recrystallization or chromatography | Achieves >95% purity |

Mechanistic Insights

- The hydroxyimino group formation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate.

- In oxidative methods, hypervalent iodine reagents facilitate electrophilic activation of the substrate, enabling transformation to hydroxyimino derivatives.

- Lewis acids stabilize intermediates and enhance electrophilicity, increasing reaction rates and selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrosation | 3-oxo-N-phenylbutanamide | NaNO₂, AcOH, 0°C | Simple, high selectivity | Requires low temperature control |

| Oxidative Halogenation | 3-oxo-N-phenylbutanamide | PhI(OAc)₂, ZnCl₂, dioxane, RT | Catalytic, mild conditions | Sensitive to reagent ratios |

| Multi-step from cyanoacetate | Ethyl cyanoacetate + aniline | Hydrolysis, hydroxylamine treatment | Versatile, scalable | More steps, longer synthesis |

Research Findings and Practical Notes

- The nitrosation approach remains the most straightforward and widely used laboratory method for synthesizing this compound.

- Oxidative methods using hypervalent iodine reagents offer novel pathways with potential for functional group diversification.

- Reaction conditions such as temperature, solvent, and catalyst choice critically influence yield and purity.

- Purification techniques like recrystallization from suitable solvents ensure the isolation of high-purity compounds (>95%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, and how is purity confirmed?

- Methodology : The compound is synthesized via oximation of 3-oxo-N-phenylbutanamide using hydroxylamine under acidic conditions. details a protocol with 78% yield, validated by NMR (δH = 11.0 ppm for hydroxyimino proton, δC = 200.1 ppm for ketone) and column chromatography (EtOAc/cyclohexane 1:2). Purity is confirmed via TLC (Rf = 0.32) and melting point analysis (95–97°C) .

- Critical Note : Ensure regioselectivity for the (Z)-isomer by monitoring reaction pH and temperature to avoid tautomerization.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) and WinGX/ORTEP ( ) reveals planar geometry (r.m.s. deviation = 0.121 Å). Hydrogen bonding (O–H⋯N, C–H⋯O) forms 2(6) graph-set motifs ( ). For example, O–H⋯N distances (~2.8 Å) stabilize molecular packing .

- Data Conflict : Discrepancies in unit cell parameters may arise from polymorphism; always cross-validate with IR (C=O at ~1680 cm⁻¹) and DFT calculations.

Advanced Research Questions

Q. How do tautomeric equilibria (keto-enol vs. oxime) influence the compound’s reactivity in catalytic applications?

- Methodology : Use UV-Vis spectroscopy (λmax ~300 nm for enol form) and NMR kinetics (variable-temperature ¹H-NMR) to study tautomerization. shows the (Z)-oxime form dominates in polar solvents (e.g., CDCl₃), while enolization is favored in DMSO .

- Experimental Design : Compare reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts; oxime coordination may suppress side reactions .

Q. What computational strategies predict the compound’s binding affinity for biological targets (e.g., SHP2 inhibitors)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with SHP2’s allosteric site. highlights key residues (e.g., Arg 111, Tyr 62) forming hydrogen bonds with the hydroxyimino group. Free energy calculations (MM-PBSA) validate binding stability (ΔG ~−8.2 kcal/mol) .

- Limitation : Over-reliance on rigid docking may underestimate conformational flexibility; employ hybrid QM/MM approaches for accuracy.

Q. How does the compound’s hydrogen-bonding network affect its supramolecular assembly in solid-state materials?

- Methodology : Graph-set analysis (Etter’s rules) identifies recurring motifs (e.g., R₂²(6) for O–H⋯N). and show C–H⋯O interactions (~3.0 Å) and π-stacking (Cg⋯Cg ~3.5 Å) enhance thermal stability (TGA decomposition >200°C) .

- Data Interpretation : Contrast with related derivatives (e.g., ’s diazenyl analog) to isolate hydroxyimino-specific contributions.

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use nitrile gloves and fume hoods (per OSHA HCS, ). Avoid inhalation (S22) and skin contact (S24/25). Waste disposal follows EPA guidelines (small quantities with household waste) .

- Contradiction : While classifies it as industrial-use only, notes no acute toxicity; still, treat as a potential irritant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.